Homoplantaginin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

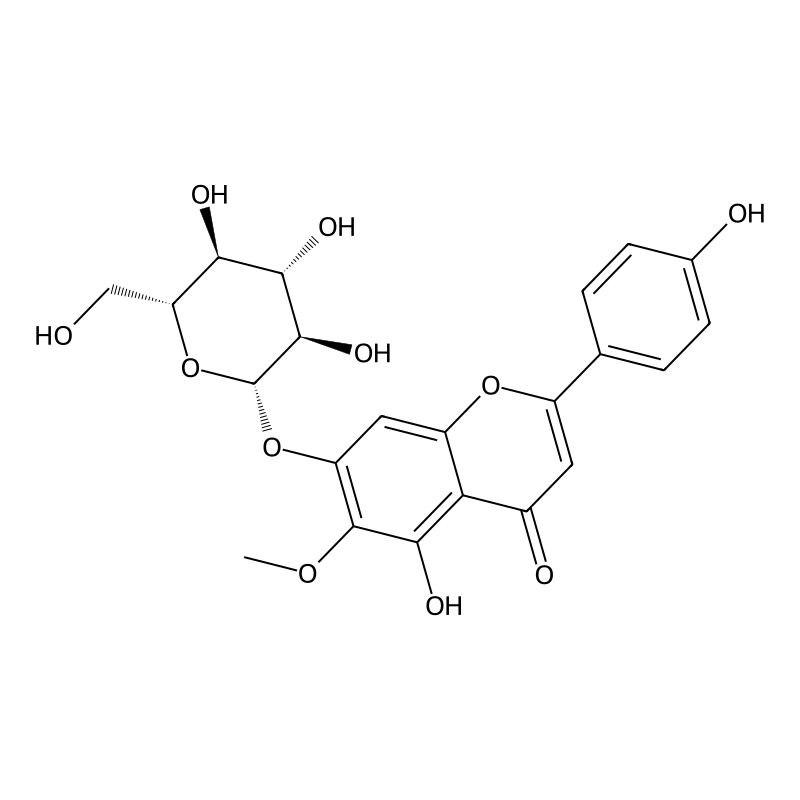

Homoplantaginin is a naturally occurring flavone glycoside, specifically the 7-O-β-D-glucoside of the aglycone hispidulin. [1] Found in plants such as *Salvia plebeia*, it is recognized for its antioxidant and anti-inflammatory activities. As a glycoside, its physicochemical properties, particularly solubility and bioavailability, differ significantly from its aglycone form, hispidulin, which is a critical consideration for experimental design and formulation. [2]

Research Fit

References

- [1] He, B., Zhang, B., Wu, F., Zhang, H., Wang, C., & Shi, S. (2016). Homoplantaginin inhibits palmitic acid-induced endothelial cells inflammation by suppressing TLR4 and NLRP3 inflammasome. Journal of cardiovascular pharmacology, 67(1), 93-101.

- [3] Chen, C. C., Chen, Y. P., & Lin, C. N. (1999). Flavonoids, sesquiterpenoids and triterpenoids from Salvia plebeia. Journal of the Chinese Chemical Society, 46(1), 89-94.

Substituting Homoplantaginin with its aglycone, hispidulin, can lead to failed experiments and formulation challenges. The presence of the 7-O-glucose moiety fundamentally alters aqueous solubility, a critical parameter for preparing stock solutions and ensuring compound availability in cell-based assays without high concentrations of organic solvents. Furthermore, glycosylation is a known modulator of biological activity; the glucose group can block interaction with certain molecular targets or alter cell permeability, resulting in a distinct pharmacological profile compared to the parent aglycone. [1] Therefore, selecting between Homoplantaginin and hispidulin is a non-trivial decision dependent on specific requirements for solubility, mechanism of action, and experimental context.

Substitution Risk

7-O-glycosylation markedly limits oral parent exposure compared to aglycone hispidulin; replacing with hispidulin or other non-glycosylated flavonoids may fundamentally alter systemic exposure and endpoint interpretation.

Direct TAK1 binding and Nrf2 activation observed for homoplantaginin may not replicate with structurally similar flavonoid glycosides; target engagement requires compound-specific validation.

Homoplantaginin is the native form in Salvia plebeia; substituting with aglycone or other flavonoids may not reproduce the extract-level pharmacological profile in herbal medicine research.

Aqueous Solubility Advantage

The aglycone hispidulin is documented as being 'sparingly soluble' or 'insoluble' in aqueous buffers, requiring initial dissolution in pure DMSO, with a final solubility of only approximately 0.25 mg/mL in a solution containing 25% DMSO in PBS (pH 7.2). [REFS-1, REFS-2] This reliance on high concentrations of an organic solvent can introduce confounding variables in sensitive biological assays. As a glycoside, Homoplantaginin is anticipated to have significantly greater aqueous solubility, a common feature of flavonoid glycosides that improves handling and allows for the preparation of stock solutions in aqueous systems with minimal to no DMSO, thereby increasing its suitability for direct use in cell culture media. [1]

| Evidence Dimension | Aqueous Solubility / Handling |

| Target Compound Data | Expected enhanced aqueous solubility due to glycoside structure, simplifying preparation of stocks for biological assays. |

| Comparator Or Baseline | Hispidulin (aglycone): Sparingly soluble in aqueous buffers (~0.25 mg/mL only when prepared in 25% DMSO/PBS). |

| Quantified Difference | Qualitatively significant improvement in handling, reducing or eliminating the need for high concentrations of DMSO required for the aglycone comparator. |

| Conditions | Preparation of stock solutions for in vitro biological experiments. |

This solubility difference is a primary procurement driver for researchers needing to minimize solvent artifacts in cell-based assays or develop aqueous formulations.

Potent Radical Scavenging Activity

In a direct chemical assay of antioxidant potential, Homoplantaginin demonstrates potent radical scavenging activity, with a reported IC50 value of 0.35 µg/mL in the DPPH assay. In contrast, its aglycone, hispidulin, has been shown to have negligible reactivity in the same DPPH reduction assay. [1] This indicates a fundamental difference in their direct antioxidant capabilities, where the glycoside form is substantially more effective at scavenging free radicals in a cell-free system.

| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |

| Target Compound Data | 0.35 µg/mL |

| Comparator Or Baseline | Hispidulin: Negligible activity reported. [<a href="https://doi.org/10.1080/14786419.2022.2032050" target="_blank">1</a>] |

| Quantified Difference | Homoplantaginin is a potent DPPH scavenger, whereas its aglycone comparator is largely inactive in this assay. |

| Conditions | Cell-free 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. |

For applications requiring a direct-acting antioxidant to protect a formulation or compete with radicals in a chemical system, Homoplantaginin is the functionally active choice over its aglycone.

Macrophage NO Production Inactivity

A key differentiator in anti-inflammatory research is the effect on nitric oxide (NO) production in macrophages. Studies on flavonoid structure-activity relationships using LPS-activated RAW 264.7 cells show that flavonoid aglycones are often potent inhibitors of NO production; for instance, luteolin (a close structural analog of hispidulin) has an IC50 of 27 µM. [1] However, the same research indicates that flavonoid glycosides are typically inactive, showing no significant inhibition of NO production at concentrations up to 100 µM. [1] This suggests Homoplantaginin is not a direct inhibitor of the iNOS pathway in macrophages, making it a valuable negative control or a tool to study glycoside-specific pathways, in stark contrast to the expected activity of hispidulin.

| Evidence Dimension | Inhibition of NO Production in LPS-activated RAW 264.7 cells (IC50) |

| Target Compound Data | Expected to be inactive (IC50 > 100 µM) based on class behavior of flavonoid glycosides. [<a href="https://doi.org/10.1016/s0006-2952(99)00185-7" target="_blank">1</a>] |

| Comparator Or Baseline | Hispidulin (via analog Luteolin): Active inhibitor (IC50 = 27 µM). [<a href="https://doi.org/10.1016/s0006-2952(99)00185-7" target="_blank">1</a>] |

| Quantified Difference | Hispidulin is an active inhibitor, while Homoplantaginin is expected to be inactive, demonstrating functional non-interchangeability in this key inflammatory pathway. |

| Conditions | LPS-stimulated RAW 264.7 macrophage cell line. |

This allows researchers to specifically isolate other anti-inflammatory mechanisms or to use Homoplantaginin as a pro-drug to study the effects of its aglycone upon metabolic activation.

Aqueous-Based Cell Assays

Ideal for in vitro studies using cell lines sensitive to DMSO, where the superior aqueous solubility of Homoplantaginin allows for direct addition to culture media to investigate its effects on oxidative stress, cell signaling, or viability without solvent-induced artifacts.

Flavonoid Glycoside Metabolism & Bioavailability

Serves as the ideal substrate for studying the deglycosylation process by cellular enzymes or gut microbiota to release the active aglycone, hispidulin. This is critical for understanding its potential as a pro-drug and its pharmacokinetic profile, which cannot be assessed by administering the aglycone directly. [1]

Topical & Aqueous Antioxidant Formulations

Suitable for inclusion in aqueous-based cosmetic or research formulations where both water solubility and potent, direct radical-scavenging activity are required to protect against oxidative degradation.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types